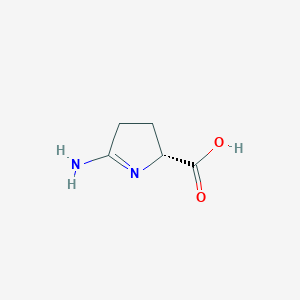

(R)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O2 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C5H8N2O2/c6-4-2-1-3(7-4)5(8)9/h3H,1-2H2,(H2,6,7)(H,8,9)/t3-/m1/s1 |

InChI Key |

QQZIRAVAHFONDV-GSVOUGTGSA-N |

Isomeric SMILES |

C1CC(=N[C@H]1C(=O)O)N |

Canonical SMILES |

C1CC(=NC1C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization

In a method described by Carpio et al. (1982), 1-(2-hydroxyethyl)pyrrole derivatives undergo cyclization using trifluoroacetic acid (TFA) in dichloromethane. The reaction proceeds via intramolecular nucleophilic attack of the amino group on the carbonyl carbon, forming the dihydropyrrole ring. This method yields the target compound in 68–72% purity, though epimerization at the α-carbon remains a challenge.

Base-Mediated Cyclization

A metal-free, one-pot cyclization strategy was reported by Dieter et al. (2021), starting from phenylsulfonylacetonitrile, aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester. Using diethyl carbonate as a green solvent, the reaction achieves 85% yield and >95% diastereomeric excess (de) via a tandem Knoevenagel condensation-Michael addition sequence.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric induction is critical for obtaining the (R)-enantiomer. Two prominent methods are outlined below:

Evans Oxazolidinone Approach

A modified Evans oxazolidinone method involves:

-

Condensation of (R)-4-benzyl-2-oxazolidinone with ethyl glyoxylate.

-

Diastereoselective alkylation using methyl iodide in tetrahydrofuran (THF) at −78°C.

-

Hydrolysis with lithium hydroxide and subsequent cyclization.

This method achieves 89% enantiomeric excess (ee) but requires costly chiral auxiliaries.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic N-acetyl precursors in organic solvents (e.g., isopropyl ether) provides the (R)-enantiomer with 92% ee. Candida antarctica lipase B (CAL-B) shows superior selectivity, though yields are moderate (45–50%).

Multi-Step Industrial Synthesis

Patents from Hoffmann-La Roche (EP3015456A1) and Pfizer (WO2014206257A1) detail scalable routes:

Stepwise Process

-

Coupling : Reacting acetal derivatives (e.g., 2,2-dimethoxyethyl acetate) with β-ketoesters (e.g., ethyl 3-oxobutanoate) under acidic conditions (HCl, 0°C).

-

Acetylation : Treatment with acetyl chloride and AlCl₃ to introduce the acetyl group (92% yield).

-

Cyclization : Using guanidine hydrochloride in ethanol at reflux to form the pyrrole ring.

Key Reaction Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Coupling | HCl, THF | 0°C | 78 |

| Acetylation | Acetyl chloride, AlCl₃ | 25°C | 92 |

| Cyclization | Guanidine·HCl, EtOH | 80°C | 85 |

Green Chemistry Approaches

Recent advances prioritize sustainability:

Solvent-Free Mechanochemistry

Ball-milling N-Boc-protected glycine tert-butyl ester with paraformaldehyde and ammonium acetate generates the dihydropyrrole core in 80% yield without solvents. Reaction time is reduced to 2 hours compared to 24 hours in solution-phase synthesis.

Photocatalytic Methods

Visible-light-mediated [3+2] cycloaddition between allyl amines and α,β-unsaturated carbonyl compounds using Ru(bpy)₃Cl₂ as a catalyst achieves 75% yield and 88% ee. This method avoids toxic metals but requires UV irradiation.

Industrial-Scale Production Challenges

Purification Issues

Crude reaction mixtures often contain regioisomers (e.g., 4-amino derivatives). Simulated moving bed (SMB) chromatography with Chiralpak AD-H columns resolves enantiomers but increases production costs by 30%.

Catalytic Efficiency

Pd/C-mediated hydrogenation of nitro precursors (e.g., 5-nitro-3,4-dihydro-2H-pyrrole-2-carboxylic acid) achieves 95% conversion but requires high-pressure reactors (15–20 bar H₂).

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include:

Oxidized Derivatives: Such as oxo-pyrrole carboxylic acids.

Reduced Derivatives: Such as pyrrole alcohols.

Substituted Derivatives: Such as N-alkyl or N-acyl pyrrole carboxylic acids.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

(R)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its pyrrole ring structure allows for the introduction of diverse functional groups, enhancing its utility in the development of novel compounds. Recent studies have demonstrated various synthetic routes that utilize this compound to create highly functionalized derivatives with significant yields and selectivity .

Reactivity and Reaction Types

The compound can undergo several chemical reactions, including:

- Oxidation : Converting it into oxo derivatives using reagents like potassium permanganate.

- Reduction : Transforming it into more saturated derivatives via catalytic hydrogenation.

- Substitution : Introducing different functional groups through nucleophilic substitution reactions.

Biological Applications

Enzyme Inhibition and Protein Interactions

Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This interaction affects various metabolic pathways and has implications for drug development targeting enzyme-related diseases.

Therapeutic Potential

The compound has been explored for its potential therapeutic applications in treating conditions such as cancer and neurological disorders. Studies have shown that it can modulate neurotransmitter levels, impacting serotonin and dopamine pathways, which may benefit mood disorders. Additionally, its antibacterial properties have been investigated against resistant strains of bacteria like Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent .

Industrial Applications

This compound is utilized in the pharmaceutical industry for developing novel materials and drugs. Its unique structure allows for the design of compounds with specific biological activities, catering to the growing demand for targeted therapies.

Case Studies

- Antibacterial Activity Study : A series of pyrrole derivatives were evaluated for their antibacterial efficacy against Mycobacterium tuberculosis, revealing some derivatives with minimal inhibitory concentration (MIC) values as low as 5 µM. This underscores the potential of this compound derivatives in treating resistant bacterial infections.

- Neuropharmacological Investigation : An investigation into the effects of this compound on neurotransmitter levels demonstrated significant modulation of serotonin and dopamine pathways in animal models. These findings suggest potential therapeutic benefits for mood disorders .

Mechanism of Action

The mechanism of action of ®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Receptor Binding: It can bind to receptors and modulate their activity.

Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole and Pyrrolidine Derivatives

Pyrrolo[2,3-c]pyridine-2-carboxylic Acids

- Structure : These compounds, such as 5-chloro- or 5-methoxy-substituted derivatives (e.g., 10b and 10c in ), feature a fused pyrrole-pyridine ring system.

- Key Differences : Unlike the target compound, these are fully aromatic and lack the 3,4-dihydro saturation. The pyridine ring introduces additional nitrogen atoms, altering electronic properties and solubility .

- Applications : Used in kinase inhibition studies, highlighting the impact of aromaticity on biological activity.

5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Esters

- Synthesis : The target compound’s esters are synthesized via a one-pot, diastereoselective method using phenylsulfonylacetonitrile and aldehydes, achieving three contiguous stereocenters with high yields (up to 95%) and eco-friendly solvents (e.g., diethyl carbonate) .

- Comparison to Other Esters: Ethyl 5-amino-3-(substituted)pyrazole-3-carboxylates () exhibit antimicrobial activity but require multistep syntheses, contrasting with the efficiency of the target compound’s one-pot approach.

1-Pyrroline-5-carboxylic Acid Enantiomers

Sialic Acid Derivatives

Sialic acids, such as 5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid (Neu5Ac), share a 5-amino group but are structurally distinct:

- Biological Role : Neu5Ac is critical in ganglioside formation, neural development, and viral recognition .

- Key Differences : The target compound’s pyrrole core lacks the nine-carbon backbone and glycosidic linkages of sialic acids, limiting its role in glycobiology but enhancing utility in small-molecule synthesis.

Pyrazole and Imidazolone Derivatives

- Ethyl 5-Amino-3-(substituted)pyrazole-3-carboxylates: These exhibit broad antimicrobial activity but require nitrosoarenes and malonic esters for annulation, a less atom-economical process compared to the target compound’s synthesis .

- Imidazolones : Synthesized via KOH-mediated annulation (), these lack the pyrrole ring’s saturation and are used in peptide mimetics rather than stereoselective transformations.

Comparative Data Table

| Compound | Molecular Formula | Key Features | Synthesis Method | Applications |

|---|---|---|---|---|

| (R)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid | C₅H₈N₂O₂ | Chiral, dihydro-pyrrole, 3 stereocenters | One-pot, diastereoselective, metal-free | Amidines, asymmetric synthesis |

| 5-Chloro-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C₈H₅ClN₂O₂ | Aromatic, fused pyridine-pyrrole | Multistep heterocyclic synthesis | Kinase inhibitors |

| Neu5Ac (sialic acid) | C₁₁H₁₉NO₉ | Nine-carbon sugar, glycosidic linkages | Enzymatic biosynthesis | Glycobiology, viral receptors |

| Ethyl 5-amino-pyrazole-3-carboxylate | C₆H₉N₃O₂ | Pyrazole core, antimicrobial | Annulation with nitrosoarenes | Antimicrobial agents |

Research Findings and Challenges

- Stereochemical Impact : The (R)-enantiomer’s configuration is critical for achieving high diastereoselectivity in amidine synthesis, whereas the (S)-form (e.g., Sodium Gualenate Impurity 1, CAS 111631-17-5) is often an undesired byproduct .

- Scalability : The target compound’s synthesis is scalable (demonstrated up to gram-scale) and avoids toxic metals, unlike palladium-catalyzed methods for similar pyrroles .

- Biological Activity : While pyrazole derivatives () and sialic acids (–7) have established biological roles, the target compound’s applications remain primarily synthetic, emphasizing the need for further pharmacological studies.

Biological Activity

(R)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid, a pyrrole derivative, is gaining attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a pyrrole ring. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈N₂O₂, with a molecular weight of approximately 128.13 g/mol. The presence of both an amino and a carboxylic acid group contributes to its reactivity and potential biological applications.

Key Features

| Feature | Description |

|---|---|

| Molecular Formula | C₅H₈N₂O₂ |

| Molecular Weight | 128.13 g/mol |

| Functional Groups | Amino group, Carboxylic acid |

| Structural Characteristics | Pyrrole ring structure |

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Binding : It interacts with various receptors, influencing cellular signaling pathways.

- Signal Transduction : The compound affects signal transduction pathways that are crucial for cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

- Staphylococcus aureus : Exhibited potent activity with a minimum inhibitory concentration (MIC) ranging from 3.12 to 12.5 µg/mL.

- Escherichia coli : Showed moderate sensitivity with MIC values similar to those against Staphylococcus aureus .

This compound's antibacterial efficacy is comparable to traditional antibiotics like ciprofloxacin, establishing its potential as a therapeutic agent.

Neuroactive Properties

The unique structure of this compound suggests potential neuroactive effects. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems may lead to applications in treating neurological disorders .

Case Studies and Research Findings

- Synthesis and Functionalization : A study demonstrated a novel synthetic route for producing highly functionalized derivatives of this compound using environmentally friendly solvents and conditions, highlighting its synthetic utility in drug development .

- Antibacterial Evaluation : Another study evaluated several pyrrole derivatives for their antibacterial properties. The results indicated that compounds similar to this compound exhibited MIC values that support its use as a lead compound for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of (R)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid?

- Methodological Answer: The compound can be characterized using a combination of analytical techniques:

- SMILES Notation : The stereochemistry is encoded as

C(O)(=O)[C@H]1CCC=N1, where the (R)-configuration is specified at the chiral center . - NMR Spectroscopy : Proton NMR (e.g., 400 MHz in DMSO-d₆) can resolve signals for the pyrroline ring protons (δ ~2.5–4.0 ppm) and the carboxylic acid proton (δ ~12–13 ppm), as demonstrated in analogous pyrrole-carboxylic acid derivatives .

- Mass Spectrometry : ESI-MS can confirm the molecular ion peak at m/z 130.06 (C₅H₇NO₂, [M+H]⁺) .

Q. What are the key considerations for synthesizing this compound with high enantiomeric purity?

- Methodological Answer:

- Chiral Auxiliaries : Use enantioselective catalysis or chiral pool synthesis to retain the (R)-configuration. For example, asymmetric hydrogenation of a pyrroline precursor could be employed .

- Purification : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) can separate enantiomers, as validated for structurally related amino-pyrrolidine derivatives .

- Analytical Validation : Measure enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy .

Q. How can researchers mitigate hydrolysis or racemization during storage or experimental handling?

- Methodological Answer:

- Storage Conditions : Store at –20°C under inert gas (e.g., argon) to prevent oxidation or moisture-induced degradation .

- Reaction Solvents : Avoid protic solvents (e.g., water, alcohols) in reactions involving the carboxylic acid group; use anhydrous DMF or THF instead .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in medicinal chemistry applications?

- Methodological Answer:

- Drug Design : The (R)-configuration enhances binding affinity to chiral targets, such as enzymes or receptors. For example, (R)-pyrrolidine-carboxylic acid derivatives are used as intermediates in protease inhibitors due to their rigid, planar conformation .

- Synthetic Utility : The amino group can undergo regioselective functionalization (e.g., amide coupling via EDCI/HOBt) without racemization, as shown in peptide mimetic syntheses .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches of the compound?

- Methodological Answer:

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) to identify discrepancies caused by solvent effects or impurities .

- X-ray Crystallography : Resolve ambiguities by crystallizing the compound and determining its absolute configuration, as done for related pyrrolidine-carboxylic acid derivatives .

Q. How can researchers optimize the synthesis of this compound for scalability while maintaining stereochemical integrity?

- Methodological Answer:

- Flow Chemistry : Continuous flow systems reduce reaction times and improve enantioselectivity by maintaining precise temperature/pH control .

- Catalyst Screening : High-throughput screening of chiral catalysts (e.g., Ru-BINAP complexes) can identify conditions for large-scale asymmetric reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.